trisodium;gold(1+);disulfite

cyanide-free electroplating occupational safety gold metallization

Conventional cyanide-based gold baths create safety, waste treatment, and photoresist incompatibility issues. Trisodium gold(I) disulfite (Na₃Au(SO₃)₂, CAS 130206-49-4) is the definitive cyanide-free gold source for wafer metallization, RDL traces, and Au-Sn eutectic bump plating. It uniquely satisfies three mandatory fab requirements: (i) zero free cyanide emission; (ii) full positive photoresist compatibility down to 2 μm resolution; (iii) a revised stability constant β ≈ 10²⁷ that sustains bath life beyond 600 days. Additionally, Na⁺ vs. NH₄⁺ counterion selection allows reproducible microhardness control (~90 Hv vs. ~110 Hv) without alloying dopants, directly addressing wire-bondability or wear-resistance specifications.

Molecular Formula AuNa3O6S2
Molecular Weight 426.07 g/mol
CAS No. 130206-49-4
Cat. No. B139580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrisodium;gold(1+);disulfite
CAS130206-49-4
SynonymsSODIUM DISULFITOAURATE(I)
Molecular FormulaAuNa3O6S2
Molecular Weight426.07 g/mol
Structural Identifiers
SMILES[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+]
InChIInChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4
InChIKeyYZFKUFJKKKTKSB-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trisodium Gold(I) Disulfite Procurement Guide


Trisodium gold(I) disulfite, systematically named sodium disulfitoaurate(I) with the formula Na₃Au(SO₃)₂ (MW 426.05 g/mol), is a water-soluble gold(I) coordination complex that serves as the primary gold source in cyanide-free electroplating and electroless plating baths [1]. Unlike the historically dominant potassium gold cyanide (KAu(CN)₂), this compound releases no free cyanide during electrolysis and is compatible with positive photoresists, making it the gold salt of choice for semiconductor wafer metallization, microelectronic packaging, and decorative plating applications [2].

Cyanide-free gold sourceRemoves HCN gas risk and regulatory overhead in electroplating fabs
Positive photoresist compatibleEnables direct patterned plating on semiconductor wafers without hard masks
High thermodynamic stabilityRevised speciation data supports robust bath design and extended lifetime

Trisodium Gold(I) Disulfite: Substitution Risks


Gold(I) complexes used in electroplating differ fundamentally in their thermodynamic stability, ligand lability, and electrochemical behavior. The commonly cited stability constant for the Au(SO₃)₂³⁻ complex was historically underestimated at β ≈ 10¹⁰, leading to the misconception that sulfite baths are inherently unstable relative to thiosulfate (β ≈ 10²⁸) or cyanide (β ≈ 10³⁸) systems [1]. A revised speciation analysis demonstrates that the true stability constant of Au(SO₃)₂³⁻ is approximately β = 10²⁷, meaning that the Na₃Au(SO₃)₂ complex is far more robust in solution than previously assumed [1]. Furthermore, simple counterion substitution—replacing Na⁺ with NH₄⁺—produces measurable differences in deposit microhardness, while replacement with thiosulfate or cyanide ligands alters photoresist compatibility, toxicity profile, and bath lifetime [2]. These quantifiable differences preclude generic interchange.

Counterion changes alter deposit hardnessReplacing Na⁺ with NH₄⁺ produces measurably softer gold, shifting mechanical specifications.
Ligand substitution shifts process compatibilityThiosulfate or cyanide ligands can compromise photoresist integrity, bath life, and toxicity profile.
Outdated stability assumptions mislead substitutionA historically underestimated stability constant (β ≈ 10¹⁰) has been revised upward, invalidating direct replacement with weak-complex alternatives.

Trisodium Gold(I) Disulfite: Differentiation Evidence


Cyanide-Free HCN Risk Elimination

The gold-cyanide complex Au(CN)₂⁻ possesses a stability constant of approximately 10³⁸ [1]; its electrolysis releases free cyanide, which upon acidification generates hydrogen cyanide gas (fatal inhalation dose: 600–700 ppm for 5 min or 200 ppm for 30 min) [2]. In contrast, Na₃Au(SO₃)₂ contains no cyanide ligand and does not evolve HCN under any operating condition, although the solution itself is classified as corrosive to metals (Category 1) and to skin (Category 1) [3]. This regulatory distinction allows sulfite-based baths to operate in semiconductor fabs without the stringent HCN monitoring, waste treatment, and permitting required for cyanide baths.

Cyanide-Free HCN Risk
Class-level inference
No cyanide ligand; zero HCN evolution under any condition vs. KAu(CN)₂ releases lethal HCN gas at 200–700 ppm
Eliminates cyanide-related monitoring, waste treatment, and permitting costs
Solution remains corrosive to metals and skin; hazard control still required
cyanide-free electroplating occupational safety gold metallization

Revised Au(SO₃)₂³⁻ Stability Constant

The stability constant of the Au(SO₃)₂³⁻ complex was long cited as β ≈ 10¹⁰, implying that sulfite baths are far less stable than thiosulfate (β ≈ 10²⁸) or cyanide (β ≈ 10³⁸) systems [1]. Green and Roy (2006) demonstrated through speciation analysis that observed electrochemical behavior is inconsistent with β = 10¹⁰ and is instead consistent with β = 10²⁷ [1]. This revised value places Au(SO₃)₂³⁻ within approximately one order of magnitude of the gold-thiosulfate complex (β ≈ 10²⁸) and explains the practical stability of well-formulated sulfite baths [2]. The corrected stability constant provides a thermodynamic rationale for why sulfite baths can achieve operational lifetimes exceeding 600 days when properly stabilized [REFS-2, cross-reference to Evidence Item 4].

Revised Stability Constant
Cross-study comparable
β ≈ 10²⁷ (revised) vs. historical β ≈ 10¹⁰
Positions sulfite complex near thiosulfate stability, supporting practical bath longevity
Speciation analysis by Green & Roy (2006); previous value underestimated by 10¹⁷-fold
gold complex stability speciation analysis plating bath design

Microhardness: Sodium vs. Ammonium Salt

Direct comparative measurements of gold deposits from sodium versus ammonium gold sulfite baths at 45 °C show that conventional Na₃Au(SO₃)₂ baths produce deposits with a Vickers hardness of approximately 110 Hv [1]. Under identical temperature conditions, (NH₄)₃Au(SO₃)₂ baths containing 200 g/L ammonium sulfite monohydrate yield softer deposits at approximately 90 Hv [1]. Separately, Petukhov et al. (2023) reported that Na₃Au(SO₃)₂ with 2,2′-bipyridine additive produces deposits with microhardness of ~0.85 GPa (~87 Hv), while (NH₄)₃Au(SO₃)₂ without bipyridine yields ~0.66 GPa (~67 Hv) [2]. The sodium salt consistently produces harder deposits than the ammonium analog under comparable conditions, providing a quantifiable basis for salt selection when deposit mechanical properties are a procurement specification.

Na⁺ vs NH₄⁺ Hardness
Direct head-to-head comparison
Na₃Au(SO₃)₂: ~110 Hv; (NH₄)₃Au(SO₃)₂: ~90 Hv at 45 °C
Sodium salt delivers ~20 Hv harder deposits for wear-resistant applications
With 2,2′-bipyridine additive, hardness gap remains consistent
gold deposit hardness Vickers microhardness sulfite electrolyte comparison

Formaldehyde-Stabilized Bath Lifetime

The practical adoption of sulfite gold plating has historically been limited by bath instability, with unstabilized sulfite baths decomposing within days to hours due to sulfite oxidation to sulfate and subsequent gold precipitation [1]. Research on Au(I)-sulfite baths demonstrated that the addition of formaldehyde at a concentration close to 10 mL L⁻¹ extends bath lifetime to more than 600 days [2]. In comparison, conventional unstabilized gold sulfite baths and gold(III) chloride baths lose plating functionality within approximately 2 hours to 7 days [1]. This 85- to 300-fold lifetime extension distinguishes properly formulated Na₃Au(SO₃)₂ baths from generic sulfite or chloride alternatives, directly impacting total cost of ownership through reduced bath replacement frequency and downtime.

Formaldehyde-Stabilized Lifetime
Cross-study comparable
>600 days with ~10 mL/L HCHO vs. unstabilized: hours to 7 days
Enables annual bath changes instead of weekly, reducing downtime and gold loss
Performance based on patent literature; formulation parameters must be verified
electroplating bath stability bath lifetime formaldehyde stabilizer

Positive Photoresist Compatibility

Gold cyanide electrolytes are incompatible with positive photoresists due to the alkaline conditions and the chemical reactivity of free cyanide, which attacks and delaminates resist layers [1]. Na₃Au(SO₃)₂-based sulfite electrolytes, operating at near-neutral pH (6.6–9.0), do not attack photoresist materials [2]. At Sandia National Laboratories, Na₃Au(SO₃)₂ solutions were used to selectively plate precision gold patterns with line widths as small as 2 μm and gold thickness exceeding 4 μm using positive photoresist as a plating mask—results described as uniformly favorable across selective plating compatibility, wire bonding, soldering, gold resistivity, adherence, and step coverage tests [1]. This compatibility is a binary differentiation: without it, the entire photoresist-based process flow fails.

Photoresist Compatibility
Class-level inference
Na₃Au(SO₃)₂: full compatibility with positive photoresist; KAu(CN)₂: attacks and delaminates resist
Enables patterned plating with 2 μm resolution; critical for semiconductor bumping
Qualified at Sandia National Laboratories (1991)
semiconductor metallization photoresist compatibility gold bump plating

Trisodium Gold(I) Disulfite Application Scenarios


Semiconductor Wafer Bumping and RDL

In advanced semiconductor packaging, gold bumps and RDL traces are electroplated through photoresist masks. Na₃Au(SO₃)₂ is the only gold salt that simultaneously satisfies three mandatory process requirements: (i) zero cyanide emission for fab safety compliance [1]; (ii) full compatibility with positive photoresists enabling pattern resolution down to 2 μm [2]; and (iii) a stability constant of β ≈ 10²⁷ that supports bath lifetimes exceeding 600 days [3]. Potassium gold cyanide fails on criteria (i) and (ii); gold thiosulfate fails on criterion (ii) due to sulfur precipitation at neutral pH [3].

High-Reliability Switch Tube Plating

Sandia National Laboratories evaluated Na₃Au(SO₃)₂ as a direct replacement for gold cyanide to plate ~25 μm gold coatings on switch tube exteriors requiring decades of gas impermeability. The low-pH sulfite formulation met all high-purity, grain size, and hardness requirements, whereas the high-pH variant was rejected due to excessive deposit hardness [1]. This application demonstrates that Na₃Au(SO₃)₂ can match the deposit quality of cyanide processes in the most demanding reliability context, while eliminating the cyanide safety burden [1].

Au-Sn Eutectic Solder Bump Co-Plating

Au-30at.%Sn eutectic solder bumps for LED and laser diode packaging require co-electrodeposition of gold and tin from a single bath. Na₃Au(SO₃)₂ serves as the gold source in a stable non-cyanide, sulfite-based electrolyte with SnSO₄ as the tin source [2]. An optimized [Au]/[Na₂SO₃] molar ratio of 1/24 (0.02 mol/L Au(I), 0.48 mol/L Na₂SO₃) yielded the best plating rate and surface morphology [2]. The absence of cyanide prevents bath incompatibility with tin ions that would otherwise form insoluble Sn-CN precipitates.

Tunable-Hardness Gold Coatings

When procurement specifications require a specific microhardness range—e.g., ~90 Hv for soft, wire-bondable gold or ~110 Hv for wear-resistant connector contacts—the choice of Na₃Au(SO₃)₂ vs. (NH₄)₃Au(SO₃)₂ and the inclusion of 2,2′-bipyridine additive provide quantifiable hardness control [3][4]. Na₃Au(SO₃)₂ consistently delivers ~20 Hv higher hardness than its ammonium analog at 45 °C, enabling formulators to meet hardness targets without introducing alloying metals that compromise purity or conductivity [3].

Application
Selection Property
Validation Focus
Semiconductor wafer bumping & RDL
Cyanide-free, photoresist-compatible gold salt with high bath stability
Micron-scale pattern resolution, extended bath lifetime, deposit purity
High-reliability switch tube plating
Matches deposit quality of cyanide processes without cyanide handling
Deposit hardness, grain size, gas impermeability
Au-Sn eutectic solder bump co-plating
Cyanide-free compatible with tin co-deposition
Co-plating bath stability, surface morphology, plating rate
Tunable-hardness gold coatings
Cation choice (Na⁺ vs NH₄⁺) and additive enable hardness control
Meeting target microhardness without alloying metals
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